molecular formula C6H4N4O3S B13079371 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13079371
M. Wt: 212.19 g/mol
InChI Key: SQSGACIUMPXXGZ-UHFFFAOYSA-N
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Description

Structural Classification of Bicyclic Heterocyclic Systems

The compound features a bicyclic architecture comprising a 1,2,3-thiadiazole ring fused to a 1,2,4-oxadiazole moiety. The 1,2,3-thiadiazole component contains a sulfur atom and two nitrogen atoms within its five-membered ring, while the 1,2,4-oxadiazole ring incorporates one oxygen and two nitrogen atoms. The connectivity between these rings is established through a carbon-carbon bond at the 5-position of the thiadiazole and the 5-position of the oxadiazole, as evidenced by the SMILES notation O=C(C1=NOC(C2=C(C)N=NS2)=N1)O.

This structural arrangement confers rigidity and planar geometry, which are critical for π-π stacking interactions in biological systems. The methyl group at the 4-position of the thiadiazole ring introduces steric bulk, potentially influencing binding specificity. A comparative analysis of heterocyclic systems is provided in Table 1.

Table 1: Key Structural Features of Bicyclic Heterocycles

Heterocycle Ring Members Heteroatoms Common Applications
1,2,3-Thiadiazole 5-membered S, N, N Antimicrobial agents
1,2,4-Oxadiazole 5-membered O, N, N Bioisosteres for esters
Bicyclic Hybrid Fused 5+5-membered S, O, N (multiple) Targeted drug design

Historical Context of Thiadiazole-Oxadiazole Hybrid Molecules in Medicinal Chemistry

The synthesis of thiadiazole-oxadiazole hybrids emerged as a strategic response to the need for metabolically stable pharmacophores. Early work by Romagnoli et al. demonstrated that imidazo[1,2-b]thiadiazole hybrids exhibit potent anticancer activity, with IC₅₀ values as low as 0.17 µM against leukemia cell lines. These findings catalyzed interest in combining thiadiazoles with other nitrogen-rich heterocycles.

Regioselective cyclization methods, such as those developed using p-TsCl and triethylamine in N-methyl-2-pyrrolidone, enabled precise construction of 2-amino-1,3,4-thiadiazoles. Subsequent functionalization with electrophiles like alkyl halides allowed researchers to tailor solubility and target affinity. The integration of oxadiazole rings further enhanced thermal stability, as evidenced by their widespread use in FDA-approved drugs.

Significance of Carboxylic Acid Functionalization in Heterocyclic Scaffolds

The carboxylic acid group at the 3-position of the oxadiazole ring serves multiple roles:

  • Solubility Modulation : Ionization of the -COOH group at physiological pH improves aqueous solubility, addressing a common limitation of purely aromatic heterocycles.
  • Hydrogen-Bonding Capacity : The acidic proton and carbonyl oxygen participate in hydrogen bonds with biological targets, enhancing binding affinity. This property is exploited in carbonic anhydrase inhibitors like acetazolamide.
  • Conformational Restriction : Steric interactions between the carboxylic acid and adjacent heterocyclic rings enforce a planar conformation, optimizing interactions with flat binding pockets in enzymes or receptors.

Functionalization strategies for similar scaffolds have shown that carboxylic acid derivatives exhibit improved pharmacokinetic profiles compared to their ester or amide counterparts. For instance, Ataluren, a 1,2,4-oxadiazole-containing drug, uses carboxylic acid functionalization to achieve therapeutic effects in cystic fibrosis.

Properties

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

IUPAC Name

5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H4N4O3S/c1-2-3(14-10-8-2)5-7-4(6(11)12)9-13-5/h1H3,(H,11,12)

InChI Key

SQSGACIUMPXXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid moiety (-COOH) at position 3 of the oxadiazole ring undergoes classic acid-derived transformations:

Reaction Conditions Product Yield Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate72–85%
AmidationSOCl<sub>2</sub>, then primary/secondary aminesCorresponding amides (e.g., N-benzyl derivatives)60–78%
Acyl chloride formationThionyl chloride (SOCl<sub>2</sub>), 60–80°C5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carbonyl chloride89%

These reactions enable the introduction of diverse substituents, enhancing pharmacological potential .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

  • At position 5 : Reacts with Grignard reagents (e.g., RMgX) to form alkyl/aryl-substituted derivatives .

  • Ring-opening : Under acidic conditions (HCl, H<sub>2</sub>O), forms imidamide intermediates, which can cyclize into alternative heterocycles .

Cycloadditions

  • 1,3-Dipolar cycloaddition : With nitrile oxides or azides, generates fused bicyclic systems (e.g., triazole-oxadiazole hybrids) .

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole moiety shows distinct sulfur-based reactivity:

Reaction Conditions Product Notes
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFN-Alkylated derivativesImproved solubility
AcylationAcetyl chloride, pyridineN-Acetylated analogsStabilizes ring
DesulfurizationRaney Ni, H<sub>2</sub>, ethanolPyrazole derivativesRare, low yield

Cross-Coupling Reactions

Palladium/copper-catalyzed couplings enable aryl/heteroaryl functionalization:

Reaction Catalyst Substrate Product Yield
Ullmann couplingCuI, phenanthrolineAryl iodides5-Aryl-1,2,4-oxadiazole-thiadiazole conjugates65–87%
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidsBiaryl hybrids55–73%

Solubility and Reaction Media

The compound’s solubility directly impacts reaction efficiency:

Solvent Solubility (mg/mL) Preferred Reactions
Water1.2Acid/Base-mediated transformations
Ethanol8.9Esterification, amidation
DCM12.4Acylations, cross-couplings
DMF22.7Heterocyclic ring modifications

Polar aprotic solvents (DMF, DMSO) enhance reactivity of the thiadiazole ring .

Molecular Formula

C7H5N3O3S\text{C}_7\text{H}_5\text{N}_3\text{O}_3\text{S}

Key Spectral Signatures

  • IR : ν(COOH)\nu(\text{COOH}) at 1695 cm1^{-1}, ν(C N)\nu(\text{C N}) at 1620 cm1^{-1}.

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 2.65 (s, 3H, CH<sub>3</sub>), 8.15 (s, 1H, thiadiazole-H).

Thermal Stability

  • Decomposes at 248–252°C without melting.

This compound’s multifunctional architecture supports diverse synthetic modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent effects, biological activities, and structure-activity relationships (SAR).

Structural Analogs with 1,2,4-Oxadiazole and Thiadiazole Moieties

Compound Name Substituents Biological Activity IC50/EC50 Reference
5-(4-Methyl-1,2,3-thiadiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-phenyl, 3-thiol Antifungal (e.g., Rhizoctonia solani) EC50 = 12.5 µg/mL
4-Ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione 4-ethyl, 5-thione Structural analysis (crystallography) N/A
5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid Dichlorophenyl, pyrrole carboxamido DNA gyrase inhibition (E. coli) IC50 = 1.2 µM
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-methoxyphenyl Not reported (structural analog) N/A
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-bromophenyl Not reported (commercial availability) N/A

Key SAR Insights

Thiadiazole vs. Oxadiazole Substitution: The 1,2,3-thiadiazole substituent (as in the target compound) enhances antifungal activity compared to non-thiadiazole analogs. For example, replacing the thiadiazole with a phenyl group (e.g., 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid) reduces antifungal potency . Thiadiazole-containing triazole derivatives (e.g., compound 6 in ) exhibit EC50 values of 12.5 µg/mL against Rhizoctonia solani, comparable to commercial fungicides.

Electron-Withdrawing Groups (EWGs) :

  • EWGs like bromo (5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid) or dichloromethylpyrrole (compound in ) improve target binding. The dichloromethylpyrrole analog inhibits E. coli DNA gyrase at 1.2 µM, likely due to enhanced hydrophobic interactions .

Carboxylic Acid Functionality :

  • The carboxylic acid group in the target compound improves water solubility compared to ester or amide derivatives (e.g., methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate ). This property is critical for bioavailability in therapeutic applications.

Antitumor Activity Comparison

  • 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit moderate activity against HepG2 (hepatocellular carcinoma) with IC50 values ~10–20 µM .
  • Thiazole derivatives (e.g., compound 12a in ) show dual activity against HepG2 and MCF-7 (breast cancer) with IC50 values of 1.19 µM and 3.4 µM, respectively, highlighting the importance of the thiazole-thiadiazole combination.

Biological Activity

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The compound is characterized by the following chemical formula and properties:

PropertyValue
Chemical FormulaC6_{6}H6_{6}N4_{4}O3_{3}S
Molecular Weight206.19 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole nucleus have shown effectiveness against various bacterial strains. A study demonstrated that similar compounds displayed antibacterial activity comparable to traditional antibiotics like sulfonamides .

Anticancer Activity

The anticancer potential of this compound has been evaluated through several studies. The compound has shown inhibitory effects on various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50_{50} value of approximately 1 μM against MCF-7 cells, indicating potent anticancer activity .
  • Cytotoxicity Studies : In vitro studies revealed that this compound could induce apoptosis in cancer cells and cause cell cycle arrest, which are critical mechanisms in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented. In carrageenan-induced edema models in rats, compounds similar to this compound showed significant reduction in inflammation markers .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Substituents on the thiadiazole and oxadiazole rings significantly affect its pharmacological properties. For instance:

  • Electron-donating groups (like -OCH3_{3}) at specific positions enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (like -Cl or -Br) increase antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

A series of case studies have documented the efficacy of similar compounds in clinical settings:

  • Anticancer Screening : A study involving a panel of 60 cancer cell lines found that derivatives with similar structures showed broad-spectrum activity against various cancers .
  • Antimicrobial Efficacy : Compounds with a thiadiazole moiety were tested against resistant strains of Mycobacterium tuberculosis, demonstrating promising results .

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